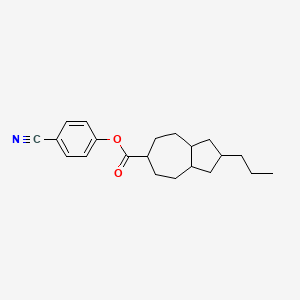
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate is an organic compound that features a complex structure combining a cyanophenyl group, a propyldecahydroazulene core, and a carboxylate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Decahydroazulene Core: This step involves the cyclization of a suitable precursor to form the decahydroazulene ring system.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Cyanophenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the cyanophenyl group to the decahydroazulene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
科学研究应用
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of 4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA to influence gene expression.
相似化合物的比较
Similar Compounds
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate: shares structural similarities with other cyanophenyl-substituted compounds and decahydroazulene derivatives.
Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate: is another compound with a cyanophenyl group and carboxylate functionality.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
917884-35-6 |
|---|---|
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
(4-cyanophenyl) 2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene-6-carboxylate |
InChI |
InChI=1S/C21H27NO2/c1-2-3-16-12-18-8-6-17(7-9-19(18)13-16)21(23)24-20-10-4-15(14-22)5-11-20/h4-5,10-11,16-19H,2-3,6-9,12-13H2,1H3 |
InChI 键 |
QRKYBMJAMYEZBZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC2CCC(CCC2C1)C(=O)OC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


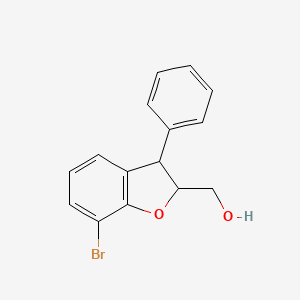
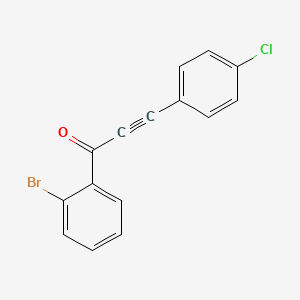
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
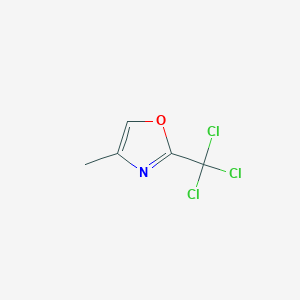
![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
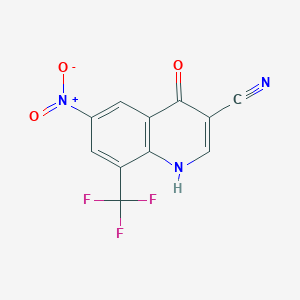
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)
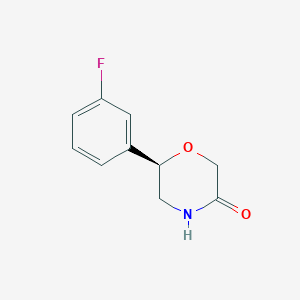
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
